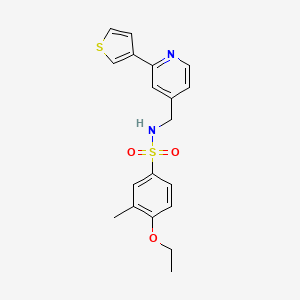

4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

描述

This benzenesulfonamide derivative features a 4-ethoxy-3-methylphenyl core linked via a sulfonamide bridge to a pyridin-4-ylmethyl group substituted at the 2-position with a thiophen-3-yl moiety.

属性

IUPAC Name |

4-ethoxy-3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-3-24-19-5-4-17(10-14(19)2)26(22,23)21-12-15-6-8-20-18(11-15)16-7-9-25-13-16/h4-11,13,21H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMCDEFWWUSVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules with multiple functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions

4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

科学研究应用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including resistant ones. The compound has shown promising results in minimum inhibitory concentration (MIC) assays, suggesting its potential use as an antimicrobial agent.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines. The mechanisms of action are believed to involve apoptosis induction and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, indicating its potential application in treating inflammatory diseases.

Antimicrobial Efficacy

A study evaluated the activity of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated lower MIC values compared to traditional antibiotics, suggesting a viable alternative for treating resistant infections.

Cancer Cell Line Studies

In vitro assays with human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. Comparative studies indicated that it outperformed some standard chemotherapeutic agents in specific cancer types.

Inflammatory Disease Models

In models of arthritis, administration of the compound resulted in significantly reduced swelling and pain scores compared to control groups, supporting its potential role in managing inflammatory conditions.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Table 1: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

作用机制

The mechanism of action of 4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger therapeutic responses.

相似化合物的比较

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Structural Difference : The 3-methyl group on the benzene ring is replaced with a fluorine atom.

- Impact : Fluorination often enhances metabolic stability and bioavailability compared to methyl groups. This substitution could alter electronic properties (e.g., increased electronegativity) and binding interactions with target proteins .

- Synthesis : Analogous methods to those in (e.g., sulfonic chloride coupling) may apply.

2-ethoxy-4-methyl-N-(3-pyridinyl)benzenesulfonamide

- Structural Difference : The pyridin-4-ylmethyl group is replaced with a direct 3-pyridinyl linkage, and the ethoxy/methyl substituents are positioned at 2- and 4- on the benzene ring.

- The molecular weight (292.35 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structural Difference: Features a 4-methylbenzenesulfonamide linked to an anilinopyridine scaffold instead of a thiophene-substituted pyridine.

- Impact : The absence of the thiophene ring and ethoxy group may limit π-π stacking interactions, reducing affinity for hydrophobic binding pockets. This compound’s synthesis via sulfonyl chloride coupling (similar to ) highlights shared synthetic pathways .

2-(N-ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide

- Structural Difference : Incorporates an acetamide bridge and an ethyl group on the sulfonamide nitrogen.

- The ethyl group may increase lipophilicity, affecting membrane permeability .

Key Comparative Data Table

Research Findings and Implications

- Electronic Effects : Fluorine () and methyl (target compound) at the 3-position create distinct electronic environments, influencing binding to targets like kinases or GPCRs.

- Synthetic Accessibility : Many analogs (e.g., ) use sulfonyl chloride intermediates, suggesting scalable synthesis routes for the target compound.

生物活性

The compound 4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS Number: 2034397-68-5) is a novel benzenesulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The structural features include a benzenesulfonamide backbone, an ethoxy group, a methyl group, and a thiophene-substituted pyridine moiety. These components are critical in determining the compound's biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034397-68-5 |

| Molecular Formula | C₁₉H₂₀N₂O₃S₂ |

| Molecular Weight | 388.5 g/mol |

Anti-inflammatory Activity

Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. A study demonstrated that related compounds inhibited carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions. For instance, compounds in the same class achieved inhibition rates of up to 94.69% at specific time intervals post-administration .

Antimicrobial Activity

The antimicrobial efficacy of This compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| B. subtilis | 6.63 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, which could be leveraged for therapeutic applications in infectious diseases .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that certain benzenesulfonamide derivatives demonstrate antioxidant activity comparable to standard antioxidants like Vitamin C, with IC50 values indicating effective free radical scavenging capabilities .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be attributed to its unique chemical structure:

- Benzenesulfonamide Core : This moiety is known for its ability to interact with various biological targets, including enzymes involved in inflammation and microbial resistance.

- Thiophene and Pyridine Substituents : These heterocycles enhance the lipophilicity and bioavailability of the compound, potentially increasing its interaction with cellular targets.

Case Studies

Several case studies have highlighted the therapeutic potential of similar benzenesulfonamides:

- Anti-inflammatory Studies : In vivo studies demonstrated significant reductions in inflammatory markers and swelling in animal models treated with related compounds.

- Antimicrobial Efficacy : Clinical isolates treated with these compounds showed reduced growth rates and biofilm formation, indicating their potential utility in combating resistant strains of bacteria .

常见问题

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300–500 MHz in DMSO-d₆) confirm substituent positions and purity. Key signals include the ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and thiophene protons (δ 7.1–7.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .

- HRMS : Electrospray ionization (ESI) for exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .

How can researchers design experiments to evaluate the compound's biological activity, particularly in antitumor applications?

Q. Advanced

- In Vitro Screening : Use cancer cell lines (e.g., HT-29, MCF-7) with MTT assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining) .

- In Vivo Models : Xenograft mice models (e.g., subcutaneous tumor implantation) with daily oral/intraperitoneal dosing. Monitor tumor volume and perform histopathology to assess necrosis .

- Mechanistic Studies : Western blotting for apoptosis markers (Bax, Bcl-2) and tubulin polymerization assays if targeting microtubules (common for sulfonamide derivatives) .

What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Q. Advanced

- Structural-Activity Comparison : Compare derivatives with substituent variations (e.g., 4-trifluoromethoxy vs. 4-ethoxy groups) to identify critical pharmacophores. For example, replacing ethoxy with trifluoromethoxy in analogs reduces metabolic stability but increases target affinity .

- Metabolic Profiling : Use liver microsome assays to assess cytochrome P450 interactions. Contradictions in in vivo efficacy may arise from differential metabolism (e.g., ethoxy group demethylation) .

- Crystallography : Solve co-crystal structures with target proteins (e.g., tubulin) to clarify binding modes. highlights PDB 3HKC for docking studies of related sulfonamides .

How do computational methods like molecular docking aid in understanding the compound's mechanism of action?

Q. Advanced

- Docking Simulations : Use software like AutoDock Vina to predict binding poses with targets (e.g., carbonic anhydrase IX). Key interactions include hydrogen bonds between the sulfonamide group and Arg/His residues .

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate docking results .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to optimize potency .

What are the key considerations in SAR studies to enhance the compound's therapeutic potential?

Q. Advanced

- Substituent Effects :

- Ethoxy Group : Enhances lipophilicity (logP ~3.5) but may reduce solubility. Fluorinated analogs (e.g., trifluoromethoxy) improve target affinity but require formulation adjustments .

- Thiophene Position : 3-Thiophenyl vs. 2-thiophenyl substitution alters π-π stacking with aromatic residues in target proteins .

- Backbone Modifications : Replacing pyridine with piperidine (as in ) increases conformational flexibility but may reduce metabolic stability .

- Prodrug Strategies : Introduce acetyl-protected hydroxyl groups (e.g., 4-acetyl derivatives) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。